2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

Catalog No.
S3018357
CAS No.
102436-79-3
M.F
C16H19ClN2O
M. Wt
290.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl...

CAS Number

102436-79-3

Product Name

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

IUPAC Name

2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79

InChI

InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3

InChI Key

FXCPNPDEMLIPBM-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O

Solubility

not available

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol is a chemical compound characterized by the molecular formula C16H19ClN2OC_{16}H_{19}ClN_2O and a molecular weight of approximately 290.788 g/mol. The compound features a complex structure that includes an amino group, a chlorophenyl moiety, and an ethanol backbone. Its systematic name reflects its functional groups, specifically the presence of both amino and hydroxyl groups, which contribute to its potential biological activity and chemical reactivity .

Typical of amines and alcohols:

  • Acid-Base Reactions: The amino groups can act as bases, accepting protons in acidic environments.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones under appropriate conditions.

These reactions are fundamental for its utility in organic synthesis and medicinal chemistry.

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

  • Antidepressants: Due to their ability to modulate neurotransmitter systems.
  • Antitumor Agents: Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity: There is evidence suggesting that compounds with similar functionalities may possess antibacterial properties.

The specific biological pathways influenced by this compound require further investigation through pharmacological studies.

Synthesis of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol typically involves multi-step organic synthesis strategies. Common methods include:

  • Aminoalkylation: Starting from 4-chlorophenylacetaldehyde, followed by amination with 2-aminobenzylamine.
  • Reductive Amination: Utilizing ketones or aldehydes with amines in the presence of reducing agents.
  • Alkylation Reactions: Employing alkyl halides to introduce methyl groups onto the nitrogen atom.

These methods allow for the construction of the desired molecular framework while ensuring high yields and purity .

The applications of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol span several fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for central nervous system disorders.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.
  • Biochemical Studies: Investigated for its interactions with biological macromolecules to understand its mechanism of action.

Its diverse applications make it a valuable compound in both academic and industrial research settings.

Interaction studies involving 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol focus on its binding affinity and efficacy concerning various biological targets:

  • Receptor Binding Assays: Evaluating its interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition Studies: Investigating its potential to inhibit specific enzymes linked to disease pathways.
  • Cell Culture Experiments: Assessing cytotoxicity and therapeutic effects on different cell lines.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol, each possessing unique attributes:

Compound NameStructural FeaturesNotable Properties
2-Amino-1-(4-chlorophenyl)-1-ethanolAmino and hydroxyl groupsAntidepressant activity
1-(4-Chlorophenyl)-2-methylaminoethanolMethyl substitution on nitrogenAntitumor properties
N,N-Dimethyl-2-aminoethanolDimethylated nitrogenSolvent properties, used in formulations

The uniqueness of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol lies in its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds .

The exploration of arylethanolamines began in the mid-20th century with the discovery of epinephrine derivatives, which revealed the critical role of ethanolamine backbones in adrenergic receptor modulation. Early work focused on simple phenylethanolamines like isoproterenol, but the 1970s marked a paradigm shift with the development of labetalol, the first dual α/β-adrenergic blocker. This breakthrough demonstrated that strategic aromatic substitutions—such as chlorophenyl and aminobenzyl groups—could fine-tune receptor selectivity. The compound 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol emerged from iterative refinements of these designs, incorporating steric hindrance from the methylamino group and electronic effects from the chlorine substituent to optimize binding kinetics.

Classification Within the Amino Alcohol Compound Family

Amino alcohols are classified by the carbon bearing the hydroxyl group: primary (1°), secondary (2°), or tertiary (3°). The target compound is a secondary amino alcohol, as the hydroxyl-bearing carbon ($$ \text{C}_1 $$) is bonded to two other carbons—one from the 4-chlorophenyl ring and another from the ethanolamine chain. This classification impacts its physicochemical properties; the secondary alcohol exhibits reduced hydrogen-bonding capacity compared to primary analogs but greater metabolic stability. The presence of both aromatic (4-chlorophenyl, 2-aminobenzyl) and aliphatic (methylamino) substituents places it in the arylalkylaminoethanol subclass, distinct from simpler diarylethanolamines like propranolol.

Significance in Medicinal and Synthetic Chemistry

In medicinal chemistry, the compound’s dual aromatic systems enable π-π stacking with hydrophobic receptor pockets, while the ethanolamine linker provides conformational flexibility for target engagement. The 4-chlorophenyl group enhances lipid solubility, facilitating blood-brain barrier penetration, whereas the 2-aminobenzyl moiety introduces hydrogen-bonding potential via its primary amine. Synthetically, reductive amination between 4-chlorobenzaldehyde and 2-(methylamino)benzylamine offers a scalable route, with sodium borohydride yielding the ethanol product in >75% efficiency. Recent advances employ asymmetric catalysis to access enantiopure forms, critical for optimizing pharmacokinetic profiles.

Current Research Landscape

Contemporary studies focus on derivatizing the core scaffold to enhance selectivity for serotonergic and dopaminergic receptors. For instance, replacing the methyl group on the amino nitrogen with cyclopropylmethyl has shown a 3-fold increase in 5-HT$$_{1A}$$ affinity. Computational modeling using density functional theory (DFT) predicts that the compound’s lowest-energy conformation positions the 4-chlorophenyl ring orthogonal to the ethanolamine plane, minimizing steric clashes during receptor docking. Additionally, nanoparticle-based delivery systems are being explored to improve bioavailability, leveraging the compound’s phenolic hydroxyl for covalent conjugation to PEGylated carriers.

XLogP3

2.5

Dates

Modify: 2023-08-17

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